
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
Overview
Description
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid (C₆H₄O₅), also known as comenic acid (CA), is a pyranone derivative with a hydroxyl group at position 5 and a carboxylic acid group at position 2 (Figure 1). It is synthesized via microbial oxidation of glucose using Gluconobacter oxydans strain 003, yielding an 80% purity after column chromatography purification . Key spectroscopic data include:
- IR spectrum: Peaks at 3339 cm⁻¹ (O–H stretching), 1726 cm⁻¹ (C4=O), and 1599 cm⁻¹ (C1=O) .
- ¹H NMR: Signals at δ 7.03 ppm (C3–H) and δ 8.02 ppm (C6–H) in D₂O .
Comenic acid exhibits neuroprotective and stress-protective activities, attributed to its ability to form stable complexes with biologically relevant metals like magnesium, lithium, copper(II), and zinc . These complexes enhance its antioxidant properties and modulate oxidative stress in neuronal models .
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
The synthesis of pyran-2-carboxylic acid derivatives typically begins with furan-based precursors due to their structural similarity to the target pyran ring. A notable method involves a four-step sequence starting from furfuryl alcohol, comprising rearrangement, hydroxymethyl addition, hydroxyl protection, and oxidation . Although this route was originally designed for 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, its principles are adaptable to the 5-hydroxy variant through positional modification of functional groups.
Rearrangement of Furfuryl Alcohol
Furfuryl alcohol undergoes acid-catalyzed rearrangement to form 3-hydroxy-4H-pyran-4-one (Compound II), a critical intermediate. This step employs methanol as the solvent and hydrochloric acid for pH adjustment, achieving an 86% yield . The reaction mechanism involves ring expansion via keto-enol tautomerism, facilitated by protic solvents.
Key Conditions:
Hydroxymethyl Addition
The introduction of a hydroxymethyl group at position 2 is achieved through formaldehyde addition under basic conditions. Sodium hydroxide mediates the nucleophilic attack of formaldehyde on 3-hydroxy-4H-pyran-4-one, yielding 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Compound III) .
Optimization Note:
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Excess formaldehyde (1.1 eq.) ensures complete conversion.
Hydroxyl Protection Strategies
Protecting the hydroxyl group at position 5 is essential to prevent unwanted oxidation during subsequent steps. Benzyl chloride is commonly used for etherification, forming 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (Compound IV) .
Etherification Conditions
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Reagent: Benzyl chloride (1.1 eq.)
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Base: Sodium hydroxide
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Solvent: Methanol/water (3:1 ratio)
This step’s efficiency hinges on maintaining a reaction temperature of 70°C to accelerate nucleophilic substitution while avoiding decomposition.
Oxidation to Carboxylic Acid
The final oxidation of the hydroxymethyl group to a carboxylic acid is achieved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite. This system selectively oxidizes primary alcohols to carboxylic acids under mild conditions .
Oxidation Protocol
Parameter | Value |
---|---|
Oxidizing Agent | 10% NaOCl |
Catalyst | TEMPO/NaBr |
Solvent | Dichloromethane/water (2:1) |
Temperature | 5°C |
Yield | 77–83% |
Post-oxidation, recrystallization from acetonitrile ensures ≥99% purity .
Comparative Analysis of Synthetic Routes
Earlier routes for pyran-2-carboxylic acids faced challenges such as toxic reagents (e.g., selenium dioxide) and low yields. The TEMPO-mediated oxidation method circumvents these issues, offering:
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Reduced Toxicity: Avoids selenium-based reagents.
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Scalability: Operates under ambient pressure and mild temperatures.
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Yield Improvement: 32% overall yield vs. <20% in traditional methods .
Industrial-Scale Considerations
Large-scale production requires modifications for cost and safety:
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acylating agents like acetic anhydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce esters and amides .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Comenic acid has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, a study highlighted the synthesis of 5-benzyloxy derivatives of comenic acid, which were shown to be effective in the preparation of antibiotic analogues like cephemcarboxylates . This suggests potential applications in developing new antibiotics.
Neuroprotective Properties
Recent studies have also explored the neuroprotective effects of comenic acid. A complex compound containing comenic acid demonstrated protective effects against glutamate-induced toxicity in neuronal cell cultures. The study utilized fluorescence intensity measurements to assess calcium levels in neurons, showing that lithium comenate could mitigate glutamate toxicity effectively . This positions comenic acid as a candidate for further research in neurodegenerative disease treatments.
Materials Science
Synthesis of Functional Materials
The ability to modify the structure of comenic acid has led to its use in synthesizing functional materials. For example, the preparation of esters and amides from comenic acid derivatives has been documented, which can be utilized in creating polymers or coatings with specific properties . The versatility in chemical modification allows for tailoring materials for particular applications, such as drug delivery systems or biodegradable plastics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is significant in the context of diabetic complications . Additionally, its antioxidant properties contribute to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Differences
(a) Tyrosinase Inhibition
Kojic acid (KA) and its analogues, including comenic acid (INH2), were studied for tyrosinase inhibition. KA acts as a competitive inhibitor (IC₅₀ = 17.3 μM), while comenic acid (INH2) shows weaker activity due to its carboxyl group, which reduces membrane permeability .
(b) Metal Chelation and Neuroprotection
Comenic acid’s carboxyl and hydroxyl groups enable it to form octahedral complexes with Mg²⁺ and Li⁺, stabilizing neuronal cultures under oxidative stress . In contrast, 5-(benzyloxy)-4-oxo derivatives lack free hydroxyl groups, rendering them inactive in metal-binding assays .
(c) Structural Impact on Reactivity
- Substituent Effects : The 5-methoxy group in 5-methoxy-4-oxo derivatives increases electron density on the pyran ring, altering reactivity in cycloaddition reactions compared to comenic acid .
- Crystal Packing : 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid forms hydrogen-bonded chains via O–H···O interactions, while comenic acid’s lithium complex exhibits Li–O coordination bonds .
Biological Activity
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, commonly known as comenic acid , is a naturally occurring compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of comenic acid, focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
Comenic acid has the molecular formula and is characterized by a pyran ring structure with hydroxyl and carboxylic acid functional groups. Its chemical structure is significant for its biological activity, particularly in interactions with various biological targets.
Property | Value |
---|---|
Molecular Weight | 154.09 g/mol |
Melting Point | 284-294 °C |
Solubility | Soluble in water |
Synonyms | 2-Carboxy-5-hydroxy-4-pyrone |
Antimicrobial Activity
Research indicates that comenic acid exhibits antimicrobial properties . A study synthesized derivatives of this compound and tested their efficacy against various microbial strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
Comenic acid has shown promising anti-inflammatory effects in several studies. One notable study explored the compound's ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-treated RAW264.7 cells. The findings revealed that it dose-dependently reduced NO and prostaglandin E2 (PGE2) secretion while inhibiting the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) genes .
The anti-inflammatory mechanism involves the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Comenic acid inhibited the nuclear translocation of NF-κB subunits and disrupted upstream signaling cascades involving IκBα, AKT, PDK1, Src, and Syk .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of comenic acid, particularly in models of excitotoxicity. In vitro experiments demonstrated that lithium comenate (a derivative) significantly reduced calcium ion influx in neurons exposed to glutamate, suggesting a protective role against excitotoxic damage .
Case Study: Neuroprotection in Neuronal Cultures
In a controlled study using cerebellar neurons, treatment with lithium comenate resulted in a 30–40% increase in neuronal survival after glutamate exposure. The compound's antioxidant properties were attributed to its ability to neutralize free radicals and reduce oxidative stress .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, and how can purity be optimized?
- Answer : A common method involves acid-catalyzed cyclization of precursor molecules. For example, in related pyranone derivatives (e.g., 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid), concentrated hydrochloric acid is used to hydrolyze acetoxy intermediates, followed by filtration and water washing to remove byproducts like NaCl . Purity optimization includes iterative recrystallization and NMR-guided analysis (e.g., 67% to 94% purity achieved via solvent selection and residual salt removal) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?
- Answer : Key techniques include:
- 1H-NMR : Look for enolic proton signals (δ ~11.0–13.4 ppm) and aromatic protons (δ ~6.7–7.1 ppm) .
- IR : Bands for carbonyl (C=O) groups (~1659–1715 cm⁻¹) and hydroxyl stretches (~2921–3308 cm⁻¹) .
- MS : Fragmentation patterns (e.g., m/z 155 [M⁻¹H]⁻) confirm molecular weight and structural integrity .
Q. How should researchers handle stability and storage challenges for this compound?
- Answer : The compound may decompose at elevated temperatures (e.g., 215°C with decomposition observed in related pyranones) . Store in anhydrous conditions at 2–8°C to prevent hydrolysis. Safety protocols from analogous compounds recommend using gloves, protective clothing, and fume hoods during handling .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Answer : Use InChI or SMILES strings (e.g., InChI=1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10)) to model electronic properties and reactive sites. Density Functional Theory (DFT) can predict tautomeric equilibria between keto and enol forms, which influence nucleophilic/electrophilic behavior.
Q. What experimental strategies resolve contradictions in reported synthesis yields (e.g., yields >100%)?
- Answer : Overestimated yields may arise from residual solvents or hydrated crystal structures. For example, a 101% yield in a related compound was attributed to water trapped in the crystal lattice . Validate yields via gravimetric analysis, Karl Fischer titration (for moisture content), and elemental analysis.
Q. How can regioselectivity be controlled during functionalization of the pyranone ring?
- Answer : Substituent effects dictate reactivity. The 5-hydroxy group acts as an electron donor, directing electrophilic substitution to the 2-position. For example, in 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, methoxy groups enhance electron density at specific sites . Use protecting groups (e.g., acetyl for hydroxyl) to isolate desired reaction pathways.
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- Answer : Screen for antimicrobial or enzyme-inhibitory activity using:
Properties
IUPAC Name |
5-hydroxy-4-oxopyran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUICOMMFFTCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060103 | |
Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499-78-5 | |
Record name | Comenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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